2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione
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Overview
Description
The compound “2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione” is a benzoxazine derivative. Benzoxazines are heterocyclic compounds containing a 1,3-oxazine ring fused to a benzene ring . The methoxyphenyl group indicates the presence of a methoxy (-OCH3) group attached to a phenyl ring. The tetrahydro- prefix suggests that the compound contains a four-membered ring, and the thione suffix indicates the presence of a sulfur atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazine ring fused with a four-membered ring containing a sulfur atom. The 3-methoxyphenyl group would be attached to the 2-position of the benzoxazine ring .Chemical Reactions Analysis
As a benzoxazine derivative, this compound might undergo reactions typical for this class of compounds, such as ring-opening polymerization. The presence of the thione group could also make it reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a benzoxazine derivative, it might exhibit properties such as stability towards heat and chemicals .Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, including compounds structurally related to 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione, demonstrating methods for creating compounds with potential biological activities (Bektaş et al., 2007).
- Research on benzodifuranyl derivatives derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the chemical versatility and therapeutic potential of benzoxazine derivatives (Abu‐Hashem et al., 2020).
Biological Activities
- The antimicrobial and potential anti-inflammatory properties of various synthesized compounds, including benzoxazinone derivatives, were evaluated, indicating their significance in developing new therapeutic agents (Soliman et al., 2023).
- Another study presented a convenient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties, showcasing the potential of these compounds in oxidative stress management (Largeron & Fleury, 1998).
Pharmacological Potential
- The synthesis and reactions of some novel 4H-3,1-Benzoxazinone bearing chalcone moiety with antibacterial evaluation indicate the pharmacological applications of benzoxazinone derivatives, including antimicrobial properties (Soliman et al., 2023).
- Research on the synthesis of 4-Alkylidene-4H-3,1-benzoxazine Derivatives by Acid-Catalyzed Cyclization of 2-Isocyanophenyl Ketones highlights innovative synthetic routes for creating benzoxazine derivatives with potential applications in medicinal chemistry (Kobayashi et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-17-11-6-4-5-10(9-11)14-16-15(19)12-7-2-3-8-13(12)18-14/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVAKNPWAOKJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326084 |
Source
|
Record name | 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787571 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
710985-76-5 |
Source
|
Record name | 2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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